molecular formula C9H15BrO3 B610232 Propargyl-PEG3-Bromide CAS No. 203740-63-0

Propargyl-PEG3-Bromide

Cat. No. B610232
CAS RN: 203740-63-0
M. Wt: 251.12
InChI Key: UIGSOGCOFXYRNE-UHFFFAOYSA-N
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Description

Propargyl-PEG3-Bromide is a PEG derivative containing a propargyl group and a bromide group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Propargyl-PEG3-Bromide can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG3-Bromide is C9H15BrO3 . It has a molecular weight of 251.12 g/mol . The InChI code is 1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 .


Chemical Reactions Analysis

Propargyl-PEG3-Bromide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions, which are characterized by their efficiency and versatility .


Physical And Chemical Properties Analysis

Propargyl-PEG3-Bromide has a molecular weight of 251.12 g/mol . It has a topological polar surface area of 27.7 Ų and a complexity of 141 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG3-Bromide is used in the synthesis of heterobifunctional PEG derivatives. These derivatives have different reactive groups at each end of the PEG molecule, which can be utilized for conjugation with various biomolecules. This is particularly useful in creating PEG-based bioconjugates for biomedical applications .

Drug Delivery Systems

The compound’s ability to act as a linker allows for the development of drug delivery systems. By attaching drugs to PEG chains through the propargyl group, researchers can create PEG-drug conjugates. These conjugates can improve the solubility, stability, and bioavailability of therapeutic agents .

Tissue Engineering and Regenerative Medicine

In tissue engineering, Propargyl-PEG3-Bromide can be used to modify the surface of scaffolding materials. This modification can enhance cell attachment and proliferation, making it a valuable component in the creation of 3-D scaffold materials for regenerative medicine .

Protein Modification

The compound is instrumental in the modification of proteins. It can be used to attach PEG chains to proteins, which can reduce immunogenicity and extend the circulating life of therapeutic proteins .

Polymer Micelles Formation

Propargyl-PEG3-Bromide can be used to form polymer micelles, which are nano-sized particles that can encapsulate drugs. These micelles can target specific sites in the body, making them useful for targeted drug delivery .

“Click” Chemistry

The propargyl group in Propargyl-PEG3-Bromide is a key component in “click” chemistry reactions. These reactions are widely used for attaching small molecules to various substrates, including biomolecules, quickly and with high specificity .

Safety And Hazards

Propargyl-PEG3-Bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and it may cause respiratory irritation . It is suspected of damaging fertility or the unborn child .

Future Directions

Propargyl-PEG3-Bromide is a promising compound in the field of drug development, particularly in the synthesis of PROTACs . Its unique reactivity with azide-bearing compounds opens up new possibilities for the design and synthesis of novel therapeutics .

properties

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGSOGCOFXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG3-Bromide

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